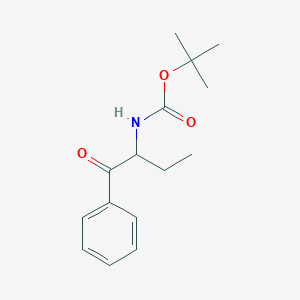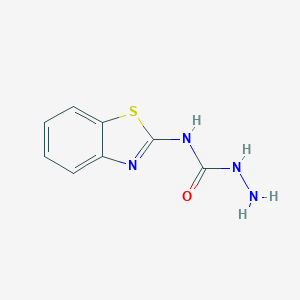
1-肉豆蔻酰-sn-甘油-3-磷酸胆碱
描述
1-Myristoyl-sn-glycero-3-phosphocholine is a synthetic analog of naturally occurring phospholipids. It is often utilized in biophysical and biochemical research to examine the properties and dynamics of lipid bilayers . This compound is a lysophosphatidylcholine 14:0, where the acyl group specified is myristoyl . It plays a significant role in studying membrane fluidity, permeability, and interactions with proteins.
科学研究应用
1-Myristoyl-sn-glycero-3-phosphocholine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying lipid bilayers and membrane dynamics.
Biology: It is used to investigate the role of phospholipids in cellular membranes and their interactions with proteins.
Medicine: Research on drug delivery systems often employs this compound to create liposomes and other lipid-based carriers.
Industry: It is utilized in the formulation of cosmetics and pharmaceuticals to enhance the stability and delivery of active ingredients
作用机制
Target of Action
1-Myristoyl-sn-glycero-3-phosphocholine, also known as a lysophosphatidylcholine (LyP), is a monoglycerophospholipid . It is a human metabolite produced during a metabolic reaction in humans . The primary targets of this compound are biological membranes, where it plays a crucial role in membrane fluidity, permeability, and interactions with proteins .
Mode of Action
This compound interacts with its targets by integrating into the lipid bilayer of biological membranes . It contributes to the properties and dynamics of lipid bilayers, providing insights into the behavior of saturated fatty acyl chains in biological membranes .
Biochemical Pathways
It is known that this compound plays a significant role in the formation of model membranes and liposomes, which are used to mimic cellular membranes in studies of drug delivery systems and membrane-protein interactions .
Result of Action
The primary result of the action of 1-Myristoyl-sn-glycero-3-phosphocholine is the alteration of membrane properties, influencing the function of membrane-bound proteins and receptors . This focus on fundamental membrane science provides crucial insights that are applicable broadly in cell biology and biochemistry .
Action Environment
The action, efficacy, and stability of 1-Myristoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, which may in turn influence its interaction with biological membranes . Additionally, factors such as temperature and the presence of other lipids or proteins in the environment can also impact the compound’s action .
生化分析
Biochemical Properties
1-Myristoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its structure, featuring a myristoyl fatty acid chain attached via a glycerophosphate backbone to a choline group, makes it an ideal component for studying membrane fluidity, permeability, and interactions with proteins .
Cellular Effects
1-Myristoyl-sn-glycero-3-phosphocholine has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1-Myristoyl-sn-glycero-3-phosphocholine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1-Myristoyl-sn-glycero-3-phosphocholine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Myristoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-Myristoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
1-Myristoyl-sn-glycero-3-phosphocholine is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Myristoyl-sn-glycero-3-phosphocholine and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 1-Myristoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with myristic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .
Industrial Production Methods: In industrial settings, the production of 1-myristoyl-sn-glycero-3-phosphocholine involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反应分析
Types of Reactions: 1-Myristoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chain, leading to the formation of hydroperoxides.
Reduction: Reduction reactions can convert the oxidized forms back to their original state.
Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Restored fatty acid chains.
Substitution: New phospholipid derivatives with altered functional groups.
相似化合物的比较
1-Palmitoyl-sn-glycero-3-phosphocholine: Contains a palmitic acid chain instead of myristic acid.
1-Stearoyl-sn-glycero-3-phosphocholine: Contains a stearic acid chain.
1-Oleoyl-sn-glycero-3-phosphocholine: Contains an oleic acid chain with a cis-double bond
Uniqueness: 1-Myristoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length and saturation, which provide distinct biophysical properties. Its shorter chain length compared to palmitoyl and stearoyl derivatives results in different membrane fluidity and permeability characteristics, making it a valuable tool for studying membrane dynamics .
属性
IUPAC Name |
[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUOFDJKYGDUJI-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942748 | |
| Record name | 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(14:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20559-16-4 | |
| Record name | 1-Myristoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Myristoyl-sn-glycero-3-phosphocholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T5V973UQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LysoPC(14:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural conformation of MLPC's polar headgroup and how is it affected by the presence of Apolipoprotein A-I (apo A-I)?
A1: Research utilizing proton nuclear magnetic resonance (1H NMR) spectroscopy has revealed that the phosphocholine group in MLPC adopts a preferred conformation characterized by a primarily gauche conformation around the choline group and predominantly antiperiplanar conformations around the C-C-O-P and P-O-C-C bonds []. Interestingly, the presence of apo A-I, a protein known to interact with lipids, does not significantly alter this polar group conformation. This suggests that the conformation of the phosphocholine headgroup in MLPC is primarily determined by intramolecular forces rather than interactions with apo A-I [].
Q2: How does the interaction between MLPC and apo A-I affect the physical organization within the lipid assembly?
A2: Studies employing 1H NMR have provided insights into the interaction between MLPC and apo A-I. The findings indicate that apo A-I molecules, primarily existing in an alpha-helical conformation, are situated on the surface of MLPC micelles. The amphipathic nature of apo A-I allows its alpha-helical segments to insert themselves among the glycerophosphocholine headgroups of MLPC molecules []. This interaction leads to a spatial separation of the glycerol backbones and adjacent methylene groups of MLPC, consequently enhancing their molecular motions [].
Q3: What analytical techniques have been employed to identify and quantify MLPC in biological samples?
A3: Ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC/QTOF-MS) has been successfully used to identify and quantify MLPC in complex biological samples such as velvet antler extracts []. This technique, combined with sophisticated software analysis like UNIFI and specialized databases such as the Traditional Medicine Library (TML), allows researchers to identify and quantify MLPC even in the presence of numerous other compounds []. This method holds promise for further investigating the presence and potential roles of MLPC in various biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)




![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)


